(S)-2-amino-3-(4-fluorophenyl)propan-1-ol
Description
(S)-2-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol characterized by a fluorine-substituted aromatic ring and a hydroxyl group. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 181.20 g/mol (calculated). The compound’s stereochemistry is critical, as the (S)-enantiomer exhibits distinct biological and physicochemical properties compared to its (R)-counterpart .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOCAYQCFORHNF-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(4-fluorophenyl)propan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 4-fluoroacetophenone with a chiral borane complex can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-amino-3-(4-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoroacetophenone, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (S)-2-amino-3-(4-fluorophenyl)propan-1-ol serves as a versatile building block for the synthesis of more complex molecules. It is particularly useful in developing pharmaceuticals due to its ability to undergo various chemical reactions while maintaining its chiral integrity.
The compound exhibits significant biological activity, influencing several metabolic pathways:
- Neurotransmitter Modulation : Research indicates that this compound may modulate neurotransmitter systems, showing potential therapeutic applications in treating neurological disorders. Its structural characteristics allow it to interact with neurotransmitter receptors, potentially enhancing synaptic transmission.
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. It has shown promise in outperforming traditional chemotherapeutics like cisplatin in specific contexts.
- Antimicrobial Properties : Preliminary studies have tested its antimicrobial efficacy against several bacterial strains. Although initial results indicated limited effectiveness, ongoing research aims to develop more potent derivatives based on this compound.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Neurotransmitter Modulation | Enhanced synaptic transmission in neuronal cultures | |
| Anticancer Activity | Significant cytotoxicity against PC-3 and SK-LU-1 cell lines | |
| Antimicrobial Properties | Limited efficacy but potential for derivative development |
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of fine chemicals. Its unique properties make it suitable for various applications, including:
- Pharmaceutical Development : It is explored as a precursor for synthesizing drugs targeting neurological disorders and other therapeutic areas.
- Chemical Manufacturing : The compound plays a role in producing specialty chemicals due to its reactivity and ability to form diverse derivatives.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Physicochemical and Analytical Comparisons
- IR Spectroscopy: The fingerprint region (500–1500 cm⁻¹) distinguishes this compound from non-fluorinated analogs (e.g., propan-1-ol vs. propan-2-ol) .
- Purity : Commercial samples achieve >95% purity via HPLC, critical for pharmacological applications .
- Stability : The compound degrades <5% under ambient storage (25°C, sealed) , outperforming nitro-substituted analogs prone to photodegradation .
Biological Activity
(S)-2-amino-3-(4-fluorophenyl)propan-1-ol, a chiral amino alcohol, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structural features, including the presence of a fluorine atom on the phenyl ring, facilitate various interactions with biological targets, making it a subject of significant research interest.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as either an inhibitor or activator, modulating metabolic pathways and cellular processes. Key mechanisms include:
- Hydrogen Bonding : The amino and hydroxyl groups enable the formation of hydrogen bonds with active site residues of target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The fluorophenyl group engages in hydrophobic interactions, contributing to the stability of the ligand-receptor complex.
1. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, showing potential therapeutic applications in treating neurological disorders. Its structural characteristics allow it to act on various neurotransmitter receptors, potentially improving synaptic transmission and neuronal health.
2. Anticancer Activity
Recent studies have explored the compound's anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against prostate (PC-3) and lung (SK-LU-1) cancer cells, outperforming traditional chemotherapeutics like cisplatin in certain contexts .
3. Antimicrobial Properties
The compound has also been tested for antimicrobial activity against several bacterial strains. Although initial results indicated limited efficacy in some cases, its potential as a precursor for developing more potent antimicrobial agents remains a focus of ongoing research .
Research Findings
A summary of key findings related to the biological activity of this compound is presented below:
Case Study 1: Anticancer Efficacy
In a comparative study involving this compound and standard chemotherapeutics, researchers found that this compound exhibited an IC50 value significantly lower than that of cisplatin in prostate cancer cell lines. This suggests enhanced efficacy and a need for further exploration into its mechanisms and potential clinical applications.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound showed promising results in improving cognitive functions in animal models. The compound was administered at varying doses, revealing dose-dependent improvements in memory retention and learning capabilities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
